BenchChemオンラインストアへようこそ!

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cross-coupling Synthetic methodology Medicinal chemistry diversification

2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 926191-64-2) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a bromine atom at position 2 and a 3,4,5-trimethoxyphenyl group at position 5. With a molecular formula of C₁₁H₁₁BrN₂O₄, molecular weight of 315.12 Da, calculated XLogP3 of 2.4, and topological polar surface area of 66.6 Ų, the compound occupies a favorable physicochemical space for medicinal chemistry campaigns.

Molecular Formula C11H11BrN2O4
Molecular Weight 315.123
CAS No. 926191-64-2
Cat. No. B2878440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
CAS926191-64-2
Molecular FormulaC11H11BrN2O4
Molecular Weight315.123
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)Br
InChIInChI=1S/C11H11BrN2O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3
InChIKeyKBGWKZBMLDLTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 926191-64-2): Procurement-Ready Heterocyclic Building Block with Defined Pharmacophore


2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 926191-64-2) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a bromine atom at position 2 and a 3,4,5-trimethoxyphenyl group at position 5 . With a molecular formula of C₁₁H₁₁BrN₂O₄, molecular weight of 315.12 Da, calculated XLogP3 of 2.4, and topological polar surface area of 66.6 Ų, the compound occupies a favorable physicochemical space for medicinal chemistry campaigns . It is commercially available from multiple reputable vendors at purities ranging from 76% to 95%+, in quantities from 100 mg to 10 g . The compound is annotated in the ChEMBL database (CHEMBL676552) with a specific functional pharmacology record, and falls within the broader patent scope of substituted oxadiazole S1P₁ receptor agonists (US 9,187,437 B2) [1][2].

Why 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


Substituting this compound with a non-halogenated 1,3,4-oxadiazole analog (e.g., 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, CAS 21398-10-7) or a 2-thiol variant (CAS 23269-92-3) eliminates three critical, non-interchangeable features. First, the 2-bromo substituent is the sole synthetic handle enabling downstream Pd-catalyzed cross-coupling for late-stage diversification—a capability entirely absent in the 2-phenyl or 2-thiol analogs [1]. Second, the specific carbon-bromine bond dissociation energy (C-Br BDE ≈79.7 kcal/mol vs. C-Cl BDE ≈97.6 kcal/mol in heterocycles) confers a differentiated reactivity window for selective oxidative addition, permitting sequential functionalization in polyhalogenated systems that chloro analogs cannot replicate with the same selectivity [2]. Third, the compound carries a unique ChEMBL annotation for endothelin ETB receptor functional activity (ChEMBL_64191) that is not documented for the closest commercially available 1,3,4-oxadiazole analogs, meaning this specific chemotype-receptor pairing cannot be reproduced by substitution [3].

Quantitative Comparator Evidence for 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: Head-to-Head and Class-Level Differentiation Data


2-Bromo Substituent Enables Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling Not Possible with Non-Halogenated Analogs

The 2-bromo substituent on the 1,3,4-oxadiazole core serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This capability is structurally impossible for the closest non-halogenated analog, 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 21398-10-7), which lacks any leaving group at position 2 [1]. Quantitative bond dissociation energy data from a comprehensive computational study of 47 halo-heterocycles demonstrates that C-Br BDEs are on average 7.55 ± 0.42 kcal/mol lower than the corresponding C-Cl BDEs across five- and six-membered heterocycles (R² = 0.992 ± 0.002 for C-Br vs. C-Cl correlation) [2]. This BDE differential translates into a well-established synthetic selectivity: iodine reacts before bromine, and bromine before chlorine, in oxidative addition to Pd(0) [2]. The 2-bromo-1,3,4-oxadiazole motif is explicitly cited as the starting material for generating oxadiazole-containing boronic derivatives in 60–80% yield following metal-halogen exchange and borylation [1].

Cross-coupling Synthetic methodology Medicinal chemistry diversification

Unique ChEMBL-Annotated ETB Receptor Functional Assay Differentiation from Non-Annotated 1,3,4-Oxadiazole Analogs

This compound carries a specific ChEMBL pharmacological annotation (CHEMBL676552, Assay ChEMBL_64191) documenting its evaluation in an in vitro functional assay measuring inhibitory potency against sarafotoxin S6c-induced constriction of isolated rat tracheal rings, a tissue-level readout of endothelin ETB receptor antagonism [1]. This annotation is absent for the closest commercially available 1,3,4-oxadiazole analogs carrying the 3,4,5-trimethoxyphenyl group, including 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 21398-10-7), 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 23269-92-3), and 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 923250-52-6) [2]. The ETB receptor is a validated therapeutic target in pulmonary arterial hypertension, renal fibrosis, and cancer biology. While the precise IC₅₀ value for this compound is not publicly retrievable from the BindingDB portal, the existence of this curated, target-specific annotation provides a documented pharmacological starting point that none of the comparator compounds possess [1].

Endothelin receptor ETB pharmacology Functional assay screening

3,4,5-Trimethoxyphenyl Pharmacophore Drives Tubulin Polymerization Inhibition: Quantitative Class-Level Evidence from Structurally Proximal 1,3,4-Oxadiazoles

The 3,4,5-trimethoxyphenyl group appended to the oxadiazole 5-position is a validated pharmacophore for binding the colchicine site of β-tubulin. In a directly relevant study by Tantak et al. (2021), the indolyl-α-keto-1,3,4-oxadiazole derivative 19e—which shares the identical 3,4,5-trimethoxyphenyl motif at the oxadiazole 5-position—demonstrated potent antiproliferative activity across a panel of human cancer cell lines: U937 (IC₅₀ = 7.1 µM), Jurkat (IC₅₀ = 3.1 µM), BT474 (IC₅₀ = 4.1 µM), and SB (IC₅₀ = 0.8 µM) [1]. Crucially, compound 19e was confirmed to inhibit in vitro tubulin polymerization with an IC₅₀ of 10.66 µM and induced apoptosis via caspase 3/7 activation without causing necrosis (lactate dehydrogenase assay) [1]. In contrast, 1,3,4-oxadiazole analogs lacking the 3,4,5-trimethoxyphenyl group—such as 2-alkyl-substituted variants in the Vijayendar et al. (2020) series—showed substantially attenuated cytotoxicity profiles, with even the most potent indole-based compounds (4c, 4d, 4e) exhibiting IC₅₀ values only in the 8.26–11.36 µM range against A549, MCF-7, and HeLa cells despite bearing entirely different pharmacophores [2]. The SAR literature consistently identifies electron-withdrawing bromo substitution on the oxadiazole ring as activity-enhancing for antiproliferative endpoints [3].

Tubulin polymerization inhibition Colchicine binding site Anticancer cytotoxicity

Differentiated Physicochemical and Commercial Availability Profile versus Closest 1,3,4-Oxadiazole Analogs

This compound presents a differentiated physicochemical and procurement profile compared to its closest commercially available 1,3,4-oxadiazole analogs sharing the 3,4,5-trimethoxyphenyl group. The target compound (MW 315.12 Da, XLogP3 2.4, TPSA 66.6 Ų, H-bond acceptors 6, H-bond donors 0, rotatable bonds 4) occupies a distinct property space compared to 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (MW 312.11 Da, CAS 21398-10-7), 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (MW 268.29 Da, CAS 23269-92-3), and 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (MW 342.35 Da, CAS 923250-52-6) . Commercially, the compound is stocked by Santa Cruz Biotechnology (sc-341516, 250 mg and 1 g quantities), Enamine (EN300-30827, 76% purity, 0.1 g to 10 g), and multiple other vendors at 95%+ purity [1]. The 2-bromo substitution imparts a higher heavy-atom count (18 vs. 22 for the 2-phenyl analog) and the bromine atom provides characteristic isotopic signature (¹:¹ ~1:1 ⁷⁹Br:⁸¹Br ratio) useful as an analytical mass spectrometry marker for reaction monitoring and metabolite identification—a feature absent in non-halogenated analogs .

Physicochemical properties Commercial sourcing Procurement decision support

Highest-Confidence Research and Industrial Application Scenarios for 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Based on Quantitative Evidence


Late-Stage Diversification Building Block for Parallel Medicinal Chemistry Library Synthesis

The 2-bromo substituent enables Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, allowing systematic variation at the oxadiazole 2-position in the final synthetic step [1]. This is supported by the well-established 7.55 kcal/mol lower C-Br bond dissociation energy relative to C-Cl across heterocycles, which confers predictable oxidative addition selectivity [2]. Procurement of this compound as a common intermediate enables the parallel synthesis of 20–50 compound libraries via commercially available boronic acid building blocks without resynthesizing the trimethoxyphenyl-oxadiazole core for each analog—a strategy not accessible with the 2-phenyl or 2-thiol analogs [1].

ETB Receptor-Targeted Chemical Probe Development with Documented Pharmacological Starting Point

The compound's ChEMBL annotation for functional ETB receptor assay activity (ChEMBL_64191, rat tracheal ring constriction model) provides a curated pharmacological starting point for endothelin pathway probe development [1]. The 3,4,5-trimethoxyphenyl group and 1,3,4-oxadiazole core are both present in patent literature covering S1P₁ receptor agonists (US 9,187,437 B2), indicating broader GPCR-targeting potential for this chemotype [2]. Researchers can initiate structure-activity relationship (SAR) campaigns around this scaffold with a documented target hypothesis, reducing the screening burden relative to unannotated analogs.

Tubulin Polymerization Inhibitor Lead Generation Leveraging the 3,4,5-Trimethoxyphenyl-Colchicine Site Pharmacophore

The 3,4,5-trimethoxyphenyl motif is a validated colchicine-site binding pharmacophore on tubulin. The structurally proximal oxadiazole 19e (Tantak et al. 2021) carrying this identical motif demonstrated IC₅₀ values of 0.8–7.1 µM across four cancer cell lines and tubulin polymerization IC₅₀ of 10.66 µM with caspase 3/7-dependent apoptosis induction [1]. The electron-withdrawing 2-bromo substituent on the target compound is predicted by SAR to further enhance antiproliferative potency relative to electron-donating substituents at the same position [2]. This makes the compound a rational starting scaffold for developing next-generation tubulin inhibitors with potentially improved potency over the 19e benchmark.

Analytical Reference Standard for Bromine-Containing Heterocycle Method Development

The compound's distinctive bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈1:1), combined with its well-defined physicochemical properties (MW 315.12 Da, XLogP3 2.4, boiling point 415.7±55.0 °C) and commercial availability at defined purity grades (76% to 95%+), makes it suitable as an analytical reference standard for LC-MS method development targeting brominated heterocycles [1][2]. The characteristic isotopic pattern provides unambiguous identification in complex biological matrices, a feature absent in non-halogenated 1,3,4-oxadiazole analogs [1].

Quote Request

Request a Quote for 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.